1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole;oxalic acid
Overview
Description
1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that combines an imidazole ring with a nitrophenoxyethyl group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole typically involves a multi-step process:
Formation of 4-Methyl-2-nitrophenol: This can be achieved through nitration of 4-methylphenol (p-cresol) using a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The 4-methyl-2-nitrophenol is then reacted with ethylene oxide to form 2-(4-methyl-2-nitrophenoxy)ethanol.
Formation of 2-(4-Methyl-2-nitrophenoxy)ethyl Bromide: This intermediate is synthesized by reacting 2-(4-methyl-2-nitrophenoxy)ethanol with hydrobromic acid.
Imidazole Alkylation: The final step involves the reaction of 2-(4-methyl-2-nitrophenoxy)ethyl bromide with imidazole in the presence of a base such as potassium carbonate to yield 1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole.
Formation of the Oxalate Salt: The imidazole derivative is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: 1-[2-[2-(4-Methyl-2-aminophenoxy)ethoxy]ethyl]imidazole.
Substitution: Various alkylated imidazole derivatives.
Oxidation: 1-[2-[2-(4-Carboxy-2-nitrophenoxy)ethoxy]ethyl]imidazole.
Scientific Research Applications
1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxyethyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]imidazole: Lacks the nitro group, resulting in different reactivity and biological activity.
1-[2-[2-(4-Nitrophenoxy)ethoxy]ethyl]imidazole: Lacks the methyl group, which can affect its hydrophobic interactions and overall activity.
1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole: Without the oxalic acid component, which can influence its solubility and stability.
Uniqueness
1-[2-[2-(4-Methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole;oxalic acid is unique due to the presence of both the nitro and methyl groups on the phenyl ring, as well as the oxalic acid component
Properties
IUPAC Name |
1-[2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4.C2H2O4/c1-12-2-3-14(13(10-12)17(18)19)21-9-8-20-7-6-16-5-4-15-11-16;3-1(4)2(5)6/h2-5,10-11H,6-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQKCYXMIQAHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2C=CN=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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